[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate
Description
[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate is a complex organic compound characterized by its unique structure, which includes benzoyl, chlorophenyl, sulfonylamino, and dichlorophenyl groups
Properties
IUPAC Name |
[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl3NO5S/c27-19-11-13-21(14-12-19)36(33,34)30(25(31)17-7-3-1-4-8-17)20-15-22(28)24(23(29)16-20)35-26(32)18-9-5-2-6-10-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMZPOSBKVMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C(=C2)Cl)OC(=O)C3=CC=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dichloroaniline to form an intermediate sulfonamide. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or benzoic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate involves its interaction with specific molecular targets. The benzoyl and sulfonylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, inhibiting their activity. The chlorophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate
- [Benzoyl-(4-chlorophenyl)sulfonylamino] benzoate
Uniqueness
Compared to similar compounds, [4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] benzoate is unique due to the presence of both dichlorophenyl and sulfonylamino groups. This combination enhances its reactivity and potential for diverse applications. The dichlorophenyl group provides additional sites for chemical modification, while the sulfonylamino group contributes to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
